molecular formula C27H25ClN4OS B11523622 2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11523622
M. Wt: 489.0 g/mol
InChI Key: NROWTAPXIQBCAQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Moiety: Starting with a suitable thiophene derivative, the benzothiophene ring is constructed through cyclization reactions.

    Quinoline Ring Construction: The quinoline ring is synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Functional Group Introduction:

    Final Assembly: The final compound is assembled by coupling the benzothiophene and quinoline intermediates under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzothiophene moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on the compound’s potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to modulate biological pathways is of particular interest.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(4-chlorophenyl)-1,4-dihydroquinoline-3-carbonitrile: Similar structure but lacks the benzothiophene moiety.

    4-(4-Chlorophenyl)-1,4-dihydroquinoline-3-carbonitrile: Lacks the amino and benzothiophene groups.

    2-Amino-4-(4-chlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Contains a carboxamide group instead of a cyano group.

Uniqueness

The uniqueness of 2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its combination of functional groups and structural complexity. This makes it a versatile compound for various applications and a valuable subject for scientific research.

Biological Activity

The compound 2-Amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS Number: CB91897288) is a complex organic molecule with potential pharmacological applications. This article explores its biological activities based on various studies and reviews.

  • Molecular Formula : C27H25ClN4OS
  • Molecular Weight : 489.0316 g/mol
  • Structure : The compound features a hexahydroquinoline core with multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. For instance:

  • A study demonstrated that certain derivatives showed up to 93.80% inhibition of inflammation compared to standard drugs like diclofenac sodium (90.21%) at a concentration of 1 mM .
  • In vivo studies using carrageenan-induced edema models revealed that some derivatives produced rapid onset and prolonged anti-inflammatory effects with high safety profiles .

2. Analgesic Effects

The compound has also been evaluated for its analgesic properties:

  • Certain derivatives displayed potent and long-lasting analgesia alongside significant reductions in inflammatory cytokines such as TNF-α .

3. Cytotoxicity and Anticancer Potential

Some studies suggest potential anticancer activity:

  • In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, although specific IC50 values and detailed mechanisms require further investigation .

The biological activities of the compound are believed to be mediated through several mechanisms:

  • COX Inhibition : Compounds related to this structure have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Selectivity indices for COX inhibition have been reported as significantly higher than those of standard anti-inflammatory drugs .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Activity TypeObserved EffectReference
Anti-inflammatoryUp to 93.80% inhibition
AnalgesicLong-lasting pain relief
CytotoxicityInduces apoptosis in cancer cells
COX InhibitionHigh selectivity for COX-2

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Study on Inflammatory Models : A study assessed the effectiveness of the compound in reducing edema in rat models, reporting significant reduction percentages compared to controls.
  • Cancer Cell Line Studies : Investigations into various cancer cell lines revealed that the compound's derivatives could effectively inhibit cell proliferation and promote apoptosis.

Properties

Molecular Formula

C27H25ClN4OS

Molecular Weight

489.0 g/mol

IUPAC Name

2-amino-4-(4-chlorophenyl)-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H25ClN4OS/c1-27(2)11-20-24(21(33)12-27)23(15-7-9-16(28)10-8-15)19(14-30)25(31)32(20)26-18(13-29)17-5-3-4-6-22(17)34-26/h7-10,23H,3-6,11-12,31H2,1-2H3

InChI Key

NROWTAPXIQBCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C4=C(S3)CCCC4)C#N)N)C#N)C5=CC=C(C=C5)Cl)C(=O)C1)C

Origin of Product

United States

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